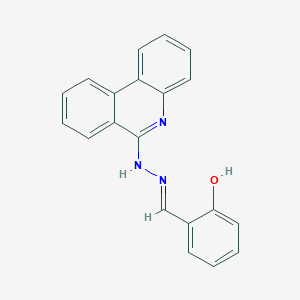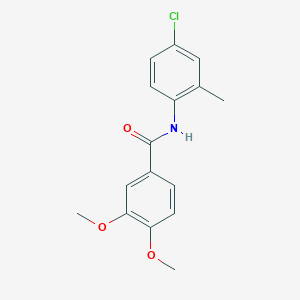
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of 2-hydroxybenzaldehyde and 6-phenanthridinecarbohydrazide. This compound has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone is not fully understood. However, it is believed to act by chelating metal ions and interfering with various cellular processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant activity and to protect against oxidative stress. This compound has been shown to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone in lab experiments is its ability to chelate metal ions. This makes it a useful tool for studying the role of metal ions in various cellular processes. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cell lines at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone. One area of research is the development of new drugs based on this compound for the treatment of cancer and bacterial infections. Another area of research is the study of the mechanism of action of this compound and its interaction with metal ions. Further research is also needed to determine the toxicity of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-hydroxybenzaldehyde 6-phenanthridinylhydrazone can be achieved by the reaction of 2-hydroxybenzaldehyde with 6-phenanthridinecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow crystalline solid after purification.
Aplicaciones Científicas De Investigación
2-hydroxybenzaldehyde 6-phenanthridinylhydrazone has been extensively used in scientific research as a chelating agent for various metal ions such as copper, nickel, and cobalt. It has also been found to have antibacterial, antifungal, and antitumor activities. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer and bacterial infections.
Propiedades
IUPAC Name |
2-[(E)-(phenanthridin-6-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-19-12-6-1-7-14(19)13-21-23-20-17-10-3-2-8-15(17)16-9-4-5-11-18(16)22-20/h1-13,24H,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPPAACTGBBTKM-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(phenanthridin-6-ylhydrazinylidene)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)
![3-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059847.png)
![2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B6059850.png)
![6-{1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6059856.png)
![7-cycloheptyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059873.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059885.png)
![ethyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6059888.png)

![3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)
![2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6059913.png)
![methyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6059919.png)

![methyl 1-(2-hydroxy-3-{4-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6059932.png)
![allyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6059939.png)